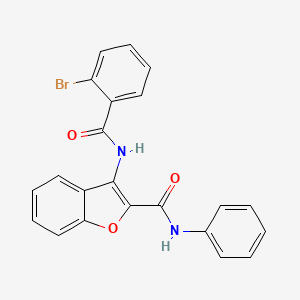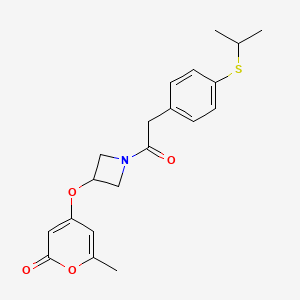
4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound characterized by its unique structural components. This compound belongs to a class of molecules known as azetidinones, which are often studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic routes and reaction conditions: One common approach to synthesizing this compound involves the reaction between 4-(isopropylthio)benzoic acid and 3-chloro-1-(2-(4-(isopropylthio)phenyl)acetyl)azetidine, followed by cyclization to form the 2H-pyran-2-one ring. The reaction typically requires the use of a base, such as triethylamine, and is conducted under an inert atmosphere, such as nitrogen.
Industrial production methods: In industrial settings, the synthesis of 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is often scaled up using batch or continuous flow processes. These methods optimize reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Advanced techniques like automated synthesis platforms may be employed to achieve consistent production.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromic acid, to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where various nucleophiles, such as amines or thiols, can replace the leaving group.
Common reagents and conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or neutral conditions
Major products formed from these reactions:
Sulfoxide or sulfone derivatives from oxidation
Alcohol derivatives from reduction
Various substituted azetidinone derivatives from nucleophilic substitution
Scientific Research Applications
4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has garnered significant interest in various fields of scientific research:
Chemistry: Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and fine chemicals, offering potential applications in various industrial processes.
Mechanism of Action
The mechanism by which 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects typically involves interactions with specific molecular targets and pathways. For instance:
Molecular targets: Enzymes, receptors, or proteins that play a role in the biological activity of the compound.
Pathways involved: Depending on its specific application, the compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its unique structural features and reactivity. Similar compounds:
Azetidinones: Known for their four-membered ring structure and diverse biological activities.
Pyran-2-ones: Characterized by a six-membered ring containing oxygen, often with various substituents that modify their chemical and biological properties.
The uniqueness of this compound lies
Properties
IUPAC Name |
6-methyl-4-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-13(2)26-18-6-4-15(5-7-18)9-19(22)21-11-17(12-21)25-16-8-14(3)24-20(23)10-16/h4-8,10,13,17H,9,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJVOBCAODROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

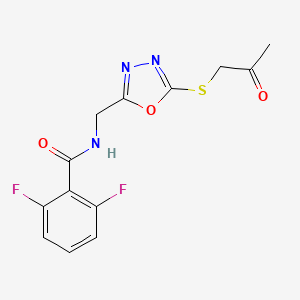
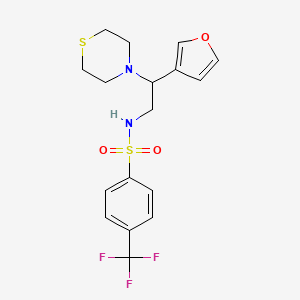
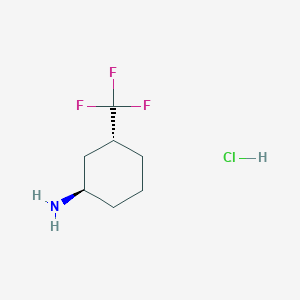
![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2367948.png)
![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
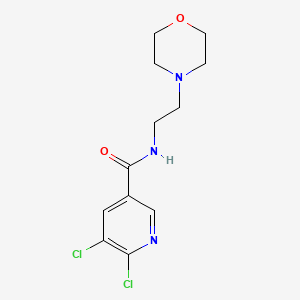
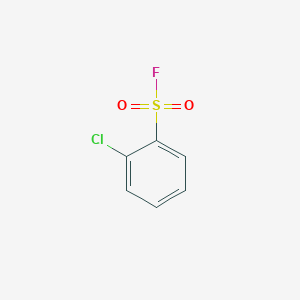
![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)
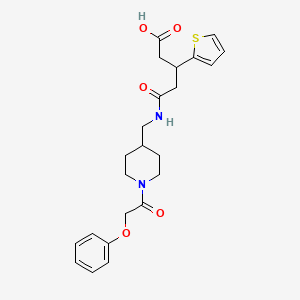
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)
![2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2367962.png)
